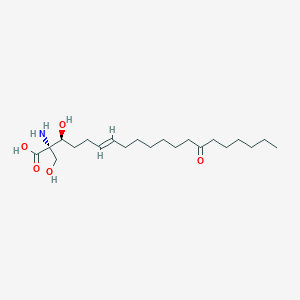
Mycestericin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mycestericin D, also known as this compound, is a useful research compound. Its molecular formula is C21H39NO5 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Immunosuppressive Properties
Mycestericin D has been identified as a potent immunosuppressant. It was first isolated from the culture broth of Mycelia sterilia, where it demonstrated significant inhibition of lymphocyte proliferation in vitro. This property positions this compound as a candidate for use in organ transplantation and autoimmune diseases, similar to other immunosuppressive agents like cyclosporine A.
- Mechanism of Action : The immunosuppressive effects are attributed to its ability to disrupt sphingolipid metabolism, which is crucial for lymphocyte activation and proliferation .
- Comparative Potency : Studies indicate that this compound may be 10-100 times more potent than cyclosporine A in certain assays, making it a powerful alternative for managing immune responses .
Anticancer Applications
Recent research has highlighted the potential of this compound in cancer therapy. Its structural similarity to other sphingolipid analogs suggests it may influence cancer cell signaling pathways.
- Cell Proliferation Inhibition : this compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7) and other malignancies. This effect is thought to be mediated through apoptosis induction and modulation of ceramide signaling pathways .
- Research Findings : In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .
Neurological Implications
Emerging studies suggest that this compound may have applications in neurodegenerative diseases such as Alzheimer's disease.
- Sphingolipid Metabolism : Given the role of sphingolipids in neuronal function and survival, this compound's modulation of these pathways could provide neuroprotective benefits .
- Potential Therapeutic Role : Research indicates that compounds affecting sphingolipid metabolism can influence neuroinflammation and neurodegeneration, making this compound a candidate for further exploration in treating Alzheimer's disease .
Synthesis and Structural Insights
The synthesis of this compound has been accomplished through various chemical methods, underscoring its importance and utility in research.
- Synthetic Routes : The total synthesis typically involves multiple steps, including aldol reactions and stereoselective processes to achieve the desired compound with high purity .
- Chemical Structure : Understanding the structure-activity relationship (SAR) is crucial for developing derivatives with enhanced efficacy or reduced toxicity.
| Application Area | Description | Potential Benefits |
|---|---|---|
| Immunosuppressant | Inhibits lymphocyte proliferation | Organ transplantation, autoimmune diseases |
| Cancer Therapy | Induces apoptosis in cancer cell lines | Treatment for various malignancies |
| Neurological Health | Modulates sphingolipid metabolism | Potential treatment for Alzheimer's |
| Synthetic Chemistry | Multiple synthetic routes established | Enables further research and development |
特性
CAS番号 |
157183-67-0 |
|---|---|
分子式 |
C21H39NO5 |
分子量 |
385.5 g/mol |
IUPAC名 |
(E,2S,3S)-2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid |
InChI |
InChI=1S/C21H39NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h8,10,19,23,25H,2-7,9,11-17,22H2,1H3,(H,26,27)/b10-8+/t19-,21-/m0/s1 |
InChIキー |
CYGFHEVFZXDUGH-OQOWPKNGSA-N |
SMILES |
CCCCCCC(=O)CCCCCCC=CCCC(C(CO)(C(=O)O)N)O |
異性体SMILES |
CCCCCCC(=O)CCCCCC/C=C/CC[C@@H]([C@@](CO)(C(=O)O)N)O |
正規SMILES |
CCCCCCC(=O)CCCCCCC=CCCC(C(CO)(C(=O)O)N)O |
同義語 |
mycestericin D mycestericin E |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















